N-{2-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide
Description
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Properties
IUPAC Name |
N-[2-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN6O4S/c24-15-3-1-14(2-4-15)23(32)25-10-9-20-28-27-19-7-8-22(29-30(19)20)35-12-21(31)26-16-5-6-17-18(11-16)34-13-33-17/h1-8,11H,9-10,12-13H2,(H,25,32)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLKPSXQZOYFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN4C(=NN=C4CCNC(=O)C5=CC=C(C=C5)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a unique arrangement of functional groups including a benzodioxole moiety , a triazole ring , and a pyridazine core . The synthesis typically involves multi-step organic reactions starting from benzodioxole derivatives, followed by the formation of the triazole and pyridazine components.
Synthetic Route Overview
- Benzodioxole Derivative Preparation : Functionalization of 1,3-benzodioxole.
- Triazole Formation : Cyclization reactions involving thioamide and haloketone.
- Pyridazine Core Assembly : Hantzsch reaction involving aldehydes and β-keto esters.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the benzodioxole structure possess activity against various bacterial strains and fungi .
Anticancer Properties
Several studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar scaffolds have been reported to activate apoptotic pathways in breast cancer cells .
Enzyme Inhibition
The compound may act as an enzyme inhibitor by binding to specific active sites in target proteins. This interaction can modulate various signaling pathways crucial for cellular functions such as proliferation and apoptosis. Notably, compounds with similar structures have been shown to inhibit monoamine oxidases (MAO), which are involved in neurotransmitter metabolism .
The mechanism of action involves:
- Receptor Binding : The compound binds to specific receptors or enzymes, altering their activity.
- Signaling Pathway Modulation : It influences key signaling pathways related to inflammation and cell survival.
- Gene Expression Changes : The compound can induce changes in gene expression profiles associated with cancer progression and microbial resistance.
Research Findings
A summary of relevant research findings regarding the biological activity of this compound is presented in the table below:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Exhibited significant inhibition against E. coli and S. aureus. |
| Study 2 | Anticancer | Induced apoptosis in MCF-7 breast cancer cells through caspase activation. |
| Study 3 | Enzyme Inhibition | Inhibited MAO A and B with IC50 values indicating strong potential for neuroprotective effects. |
Case Studies
Case Study 1: A study conducted on a series of benzodioxole derivatives demonstrated that modifications at the carbamoyl position significantly enhanced their anticancer activity against various cell lines.
Case Study 2: Research involving animal models indicated that compounds similar to this compound exhibited reduced tumor growth rates when administered alongside standard chemotherapy agents.
Scientific Research Applications
Chemical Characteristics
- IUPAC Name : N-{2-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide
- SMILES Notation : C1OC2=C(O1)C=C(C=C2)CNC(=O)CCNS(=O)(=O)C3=CC4=C(C=C3)NC(=O)O4
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, triazole derivatives have been shown to inhibit the growth of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. The presence of the benzodioxole moiety may enhance this activity due to its ability to interact with biological targets involved in cancer progression.
Antimicrobial Properties
The incorporation of sulfanyl and triazole groups suggests potential antimicrobial activity. Research has demonstrated that compounds containing these functionalities can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anti-inflammatory Effects
Compounds related to this structure have been investigated for their anti-inflammatory properties. The benzodioxole component is known for its ability to modulate inflammatory responses, making it a candidate for developing new anti-inflammatory drugs.
Case Studies and Research Findings
- Anticancer Efficacy : In vitro studies on triazole derivatives have shown promising results against breast and lung cancer cell lines. For example, a derivative similar to the compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM.
- Antimicrobial Testing : A study evaluated the antimicrobial activity of various benzodioxole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL.
- Anti-inflammatory Mechanisms : Research has highlighted the role of benzodioxole compounds in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, suggesting potential therapeutic applications in chronic inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
